molecular formula C17H16N2O3S2 B6422532 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide CAS No. 863511-01-7

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6422532
CAS No.: 863511-01-7
M. Wt: 360.5 g/mol
InChI Key: VZAIGDNFXISGFE-UHFFFAOYSA-N
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Description

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a methoxy-substituted benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with sulfonyl chlorides under basic conditions.

    Methoxy Substitution: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylsulfonamide: Similar structure but lacks the thiazole ring.

    2-phenylthiazole derivatives: Similar thiazole ring but different substituents.

Properties

IUPAC Name

4-methoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-22-15-7-9-16(10-8-15)24(20,21)18-11-14-12-23-17(19-14)13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAIGDNFXISGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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